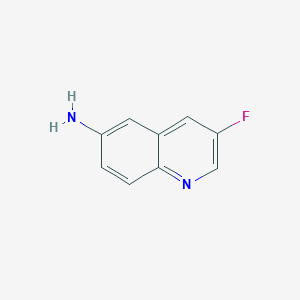

3-Fluoroquinolin-6-amine

Description

3-Fluoroquinolin-6-amine (CAS: 1820618-15-2) is a fluorinated quinoline derivative with the molecular formula C₉H₇FN₂ and a molar mass of 162.16 g/mol. It is characterized by a fluorine atom at the 3-position and an amine group at the 6-position of the quinoline scaffold. This compound is typically stored at room temperature in a dry, sealed, and light-protected environment to maintain stability . Available at ≥95% purity, it is utilized in medicinal chemistry and materials science as a building block for synthesizing pharmacologically active molecules or functional materials .

Properties

IUPAC Name |

3-fluoroquinolin-6-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2/c10-7-3-6-4-8(11)1-2-9(6)12-5-7/h1-5H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULLKWOKJHCWILZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C=C2C=C1N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoroquinolin-6-amine typically involves the introduction of a fluorine atom into the quinoline ring. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom replaces a leaving group, such as a halogen, on the quinoline ring. This reaction often requires the use of a strong base and a fluorinating agent under controlled temperature conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve multi-step processes that include the preparation of intermediate compounds. These intermediates are then subjected to fluorination and amination reactions to yield the final product. The use of catalysts and optimized reaction conditions is crucial to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoroquinolin-6-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydride and fluorinating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-6-carboxylic acid, while reduction can produce this compound derivatives with different alkyl groups .

Scientific Research Applications

3-Fluoroquinolin-6-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in the development of new pharmaceuticals.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Fluoroquinolin-6-amine involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes such as DNA gyrase and topoisomerase IV, which are essential for DNA replication and cell division. By stabilizing the enzyme-DNA complex, the compound prevents the progression of the replication fork, leading to cell death .

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoline derivatives with halogen or functional group substitutions exhibit distinct physicochemical and biological properties. Below is a detailed comparison of 3-Fluoroquinolin-6-amine with structurally analogous compounds:

Structural and Physicochemical Properties

Biological Activity

3-Fluoroquinolin-6-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antibacterial and anticancer agent. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

This compound belongs to the quinoline class of compounds, characterized by a bicyclic structure that includes a nitrogen atom. The presence of the fluorine atom at the 3-position enhances the compound's reactivity and biological activity. Its molecular formula is , with a molecular weight of approximately 164.16 g/mol.

The primary mechanism by which this compound exerts its biological effects involves the inhibition of critical bacterial enzymes, specifically DNA gyrase and topoisomerase IV. These enzymes play essential roles in DNA replication and cell division:

- Inhibition of DNA Gyrase : By stabilizing the enzyme-DNA complex, this compound prevents the progression of the replication fork, leading to bacterial cell death.

- Topoisomerase IV Inhibition : Similar to DNA gyrase, this enzyme is crucial for separating replicated DNA strands during cell division, and its inhibition can also result in bacterial lethality.

Antibacterial Properties

Research indicates that this compound possesses significant antibacterial properties. It has been studied against various strains of bacteria, demonstrating effectiveness comparable to established fluoroquinolone antibiotics. The compound's ability to disrupt bacterial DNA replication makes it a candidate for further exploration in drug development.

Anticancer Potential

Emerging studies suggest that this compound may also exhibit anticancer activity. Preliminary investigations have shown that it can induce apoptosis in cancer cell lines by interfering with cellular signaling pathways involved in survival and proliferation. The compound's structure allows it to interact with multiple biological targets, potentially leading to novel therapeutic applications.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is critical for optimizing its biological activity. Variations in substituents on the quinoline ring can significantly affect its potency and selectivity:

| Substituent Position | Effect on Activity |

|---|---|

| 2 | Enhances interaction with target enzymes |

| 4 | Modifies pharmacokinetic properties |

| 5 | Alters antibacterial spectrum |

| 7 | Potentially increases cytotoxicity in cancer cells |

This table illustrates how modifications to the core structure can lead to varying degrees of biological efficacy, guiding future synthesis efforts aimed at developing more potent derivatives.

Case Study 1: Antibacterial Efficacy

In a comparative study, this compound was tested against common bacterial pathogens, including Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) similar to that of ciprofloxacin, a widely used fluoroquinolone antibiotic. This suggests that this compound could serve as an effective alternative treatment option.

Case Study 2: Anticancer Activity

A recent study evaluated the anticancer effects of this compound on human breast cancer cell lines (MCF-7). The compound was shown to induce apoptosis through activation of caspase pathways and inhibition of survivin expression. These findings highlight its potential as a therapeutic agent in oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.